1-(1H-pyrazol-3-yl)pyrrolidin-2-one is a compound featuring a pyrrolidinone ring substituted with a pyrazole moiety. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The presence of the pyrrolidinone structure enhances the potential for biological activity, making this compound a subject of interest in medicinal chemistry.
1-(1H-pyrazol-3-yl)pyrrolidin-2-one is classified as a heterocyclic organic compound due to the presence of both nitrogen-containing rings (pyrazole and pyrrolidinone). Its structural features categorize it within the broader class of pyrazole derivatives, which are often explored for therapeutic applications.
The synthesis of 1-(1H-pyrazol-3-yl)pyrrolidin-2-one typically involves the following steps:
The reaction conditions can significantly affect yield and selectivity. For instance, using aprotic solvents and optimizing reaction temperatures can enhance yields up to 82% for certain pyrazole derivatives .
The molecular formula for 1-(1H-pyrazol-3-yl)pyrrolidin-2-one is CHNO. The compound features:
The structural confirmation is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, allowing for detailed analysis of bond angles and distances within the molecule .
1-(1H-pyrazol-3-yl)pyrrolidin-2-one can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating properties of the nitrogen atoms in the pyrazole ring .
The mechanism of action for 1-(1H-pyrazol-3-yl)pyrrolidin-2-one involves interaction with biological targets such as enzymes or receptors. The pyrazole moiety may facilitate binding to specific sites due to its planar structure and hydrogen bonding capabilities.
Research indicates that similar compounds exhibit activities such as inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact mechanism for 1-(1H-pyrazol-3-yl)pyrrolidin-2-one may involve modulation of signaling pathways relevant to pain and inflammation .
Relevant data regarding melting points, boiling points, and specific reactivity profiles are often obtained through experimental studies .
1-(1H-pyrazol-3-yl)pyrrolidin-2-one has potential applications in:
The compound's dual structure allows it to serve as a versatile scaffold for further modifications aimed at enhancing biological activity or selectivity against specific targets .
Cyclocondensation remains the most direct route, leveraging the nucleophilicity of hydrazines and electrophilicity of 1,3-dicarbonyl equivalents. A prominent pathway involves the Vilsmeier-Haack reaction on hydrazone intermediates derived from dehydroacetic acid (DHA). Treatment of N-(pyrrolidinonyl)hydrazones with PCl₅/DMF generates the pyrazole ring under mild conditions (0°C to RT), achieving yields of 60–70% [1]. Key advantages include:
Table 1: Cyclocondensation Routes to 1-(1H-Pyrazol-3-yl)pyrrolidin-2-one
Precursor | Reagent/Conditions | Yield (%) | Regioisomer Ratio (3-:5-) |
---|---|---|---|
3-(Pyrrolidinone)hydrazone | PCl₅/DMF, 0°C to RT, 1 h | 70 | 9:1 |
4-Hydroxy-6-methyl-3-(1-(arylhydrazineylidene)ethyl)−2H-pyran-2-one | POCl₃/DMF, reflux, 3 h | 65 | 8:1 |
Ethyl 3-oxo-pyrrolidine-1-carboxylate | Phenylhydrazine, EtOH, Δ | 45 | 7:1 |
Mechanistic studies confirm cyclization proceeds via chloroiminium ion intermediates, with ring closure kinetics influenced by solvent polarity [1]. NMR spectroscopy (¹H, ¹³C) and X-ray crystallography validate the 1H-pyrazol-3-yl regioisomer dominance, attributed to the thermodynamic stability of the N1-substituted tautomer [7].
Palladium and copper catalysis enable efficient fragment coupling and de novo pyrazole synthesis. Two dominant approaches include:
Critical to success is the chemo- and regioselectivity imparted by N-heterocyclic carbene (NHC) ligands, which suppress N2-arylation and facilitate C–C bond formation at C3/C5 of the pyrazole. DFT studies indicate ligand steric bulk (>250 ų) correlates with >20:1 regioselectivity for the 3-isomer [8].
One-pot MCRs enhance synthetic efficiency by converging pyrrolidinone, carbonyl, and hydrazine components. Notable systems include:
Table 2: Multicomponent Reaction Optimization
Components | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Phenylhydrazine + ethyl acetoacetate + 2-pyrrolidinone | AcOH | 80 | 4 | 82 |
tert-Butylhydrazine + acetylacetone + N-methylsuccinimide | None | 120 | 6 | 68 |
Hydrazine hydrate + methyl propiolate + γ-butyrolactam | Ag₂CO₃ | 25 | 12 | 75 |
Late-stage derivatization leverages commercially available cores:
Limitations include competing O- vs. N-alkylation when using unprotected pyrrolidinones and reduced yields with sterically hindered pyrazoles.
Sustainability-focused innovations address waste reduction and energy efficiency:
Table 3: Sustainability Metrics for Green Methods
Method | E-factor | PMI* | Energy Input (kJ/mol) |
---|---|---|---|
Mechanochemical | 0.8 | 2.1 | 15 |
Photoredox (VLPC/O₂) | 1.2 | 3.0 | 10 (light) |
Conventional solvothermal | 12.5 | 18.7 | 150 |
*PMI: Process Mass Intensity
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1